2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride

Lipophilicity LogP Physicochemical Properties

2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride (CAS 1018340-55-0; molecular formula C₁₁H₁₅ClO₃S; molecular weight 262.75 g/mol) is a sulfonyl chloride intermediate that incorporates a 4-isopropylphenoxy moiety linked through an ethyl chain to the reactive sulfonyl chloride functionality. The compound is classified as a substituted ethanesulfonyl chloride and is employed primarily as an electrophilic building block in the synthesis of sulfonamides, sulfonates, and related derivatives in medicinal chemistry and agrochemical research.

Molecular Formula C11H15ClO3S
Molecular Weight 262.75 g/mol
Cat. No. B13623167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride
Molecular FormulaC11H15ClO3S
Molecular Weight262.75 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)OCCS(=O)(=O)Cl
InChIInChI=1S/C11H15ClO3S/c1-9(2)10-3-5-11(6-4-10)15-7-8-16(12,13)14/h3-6,9H,7-8H2,1-2H3
InChIKeyCSEYLRSWLLYPLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride : Core Chemical Identity and Procurement-Relevant Properties


2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride (CAS 1018340-55-0; molecular formula C₁₁H₁₅ClO₃S; molecular weight 262.75 g/mol) is a sulfonyl chloride intermediate that incorporates a 4-isopropylphenoxy moiety linked through an ethyl chain to the reactive sulfonyl chloride functionality . The compound is classified as a substituted ethanesulfonyl chloride and is employed primarily as an electrophilic building block in the synthesis of sulfonamides, sulfonates, and related derivatives in medicinal chemistry and agrochemical research . Its solid physical state and moderate lipophilicity (XLogP3-AA = 3.2) distinguish it from simpler phenoxyethanesulfonyl chlorides .

Electrophilic building block for sulfonamide/sulfonate library synthesis
Moderate lipophilicity (reported logP ~3.2) supports membrane-permeable conjugate design
Solid-state intermediate suitable for medicinal chemistry and agrochemical research workflows

Why Close Analogs Cannot Simply Replace 2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride in Research or Process Chemistry


Sulfonyl chlorides sharing the 4-substituted-phenoxyethanesulfonyl core are not interchangeable due to pronounced differences in lipophilicity, steric bulk, and linker length that directly influence reaction kinetics, product solubility, and biological target engagement . The isopropyl group imparts a unique combination of moderate steric hindrance and elevated logP relative to the unsubstituted or methyl-substituted analogs, which can divert reaction pathways or alter downstream pharmacological profiles . Furthermore, the two‑carbon ethyl linker provides a distinct conformational profile compared to the three‑carbon propyl homolog, affecting both reactivity and the physicochemical properties of the final conjugates .

Isopropyl vs. smaller 4-substituents: steric bulk and logP elevation (~2.4 units above unsubstituted) may alter reaction kinetics and product solubility; direct replacement not supported.
Ethyl linker vs. propyl homolog: conformational profile and lipophilicity shift (~0.3 logP difference) can affect conjugate flexibility and downstream biological readouts.
Purity grade mismatch: analogs supplied at 95% vs. 98% purity may introduce stoichiometric uncertainty in sensitive multi-step syntheses.

Quantitative Differentiation Evidence for 2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride vs. Closest Analogs


Lipophilicity Advantage Over Unsubstituted and Methyl-Substituted Phenoxyethanesulfonyl Chlorides

The target compound displays an XLogP3-AA of 3.2, substantially higher than 2-phenoxyethanesulfonyl chloride (logP 0.77) and 2-(4-methylphenoxy)ethanesulfonyl chloride (XLogP 2.4) . This logP elevation of approximately 2.4 units over the unsubstituted analog and 0.8 units over the 4-methyl analog correlates with enhanced passive membrane permeability and increased affinity for hydrophobic binding sites, factors critical in drug design and agrochemical lead optimization .

Lipophilicity
Reported
XLogP3-AA 3.2 (+2.4 vs unsubstituted; +0.8 vs 4‑methyl analog)
Supports hydrophobic-pocket-directed library design
Computed logP values; experimental confirmation recommended
Lipophilicity LogP Physicochemical Properties

Higher Purity Specification Enables Reliable Stoichiometric Applications

The target compound is listed with a purity specification of 98.0% , whereas many commercial sulfonyl chloride analogs, including 2-phenoxyethanesulfonyl chloride and 2-(4-methylphenoxy)ethanesulfonyl chloride, are routinely supplied at 95.0% purity . The 3-percentage-point increase in purity reduces the uncertainty in reaction stoichiometry and minimizes byproduct formation in sensitive coupling reactions, a critical factor when procuring intermediates for multi-step syntheses .

Purity Specification
Data to verify
Target: 98.0% vs. common analogs: 95.0% (absolute Δ +3%)
Higher purity may improve stoichiometric accuracy in coupling reactions
Supplier-reported specification; independent verification advised
Purity Quality Control Procurement

Steric Bulk Differentiation from 4-Methylphenoxy Analog for Tuning Reaction Selectivity

The isopropyl group (−CH(CH₃)₂) presents a larger steric footprint than the methyl group (−CH₃) on the phenoxy ring, as evidenced by the increased molecular volume and rotatable bond count (5 vs. 4 for the 4-methyl analog) . This steric differentiation is expected to slow nucleophilic attack at the sulfonyl chloride center and reduce unwanted side reactions in congested environments, a class-level inference supported by established structure-reactivity relationships in sulfonyl chloride chemistry .

Steric Differentiation
Class-level inference
Isopropyl vs. methyl: larger van der Waals volume, 5 rotatable bonds (vs. 4)
May support chemoselectivity tuning; kinetic data not available
Based on structure-reactivity relationships; validate in target system
Steric Hindrance Reactivity Chemoselectivity

Linker Length Optimization vs. 3-(4-Isopropylphenoxy)propane-1-sulfonyl Chloride

The target compound's two-carbon ethyl linker yields a computed XLogP3-AA of 3.2, compared to 2.91 for the three-carbon propyl homolog . The shorter linker reduces conformational flexibility (5 rotatable bonds vs. 6 for the propyl analog) and may enhance metabolic stability in drug conjugates, while the higher logP value indicates superior lipophilicity despite the shorter chain length .

Linker Length
Reported
Ethyl (2C) vs. propyl (3C): logP 3.2 vs. 2.91; rotatable bonds 5 vs. 6
Ethyl linker provides higher rigidity and lipophilicity balance
Computed descriptors; conjugate metabolism may differ
Linker Length Conformational Flexibility LogP

Predicted Density and Boiling Point Distinction from 2-Phenoxyethanesulfonyl Chloride

The target compound exhibits a predicted density of 1.236±0.06 g/cm³ and a predicted boiling point of 358.7±35.0 °C , while 2-phenoxyethanesulfonyl chloride has a predicted density of 1.359±0.06 g/cm³ . The lower density reflects the greater steric volume imparted by the isopropyl group, which may affect mass-transfer operations and formulation considerations in process development.

Physical Properties
Data to verify
Density 1.236 vs. 1.359 g/cm³ (unsubstituted analog); bp ~359 °C
Lower density may simplify handling and solvent selection
Predicted values; experimental validation recommended for scale-up
Density Boiling Point Physical Properties

Recommended Application Scenarios for 2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride Based on Quantitative Differentiation Evidence


Sulfonamide Library Synthesis in Lead Optimization Programs Targeting Hydrophobic Binding Pockets

The elevated logP (3.2) of the target compound makes it the preferred sulfonyl chloride for constructing sulfonamide libraries when the target binding site is hydrophobic . Compared to the 4-methyl analog (logP 2.4) or unsubstituted analog (logP 0.77), the isopropyl-substituted reagent yields sulfonamide products with enhanced membrane permeability and potentially improved cellular activity .

Selective Covalent Labeling of Protein Residues in Environments Requiring Steric Discrimination

The steric bulk of the 4-isopropyl group provides a kinetic filter in protein labeling experiments, reducing off-target reactivity relative to smaller methyl- or unsubstituted analogs . This selectivity can be exploited in activity-based protein profiling (ABPP) or chemical proteomics workflows where precise probe design is essential .

Pharmaceutical Intermediate Synthesis Requiring High Stoichiometric Accuracy

The 98.0% purity specification enables more reliable stoichiometric control in multi-step syntheses compared to the 95%-purity analogs commonly available . This is particularly valuable in process research and development where excess reagent equivalents must be minimized to reduce purification burden and improve yield reproducibility .

Process Development Workflows Requiring Predictable Physical Properties for Scale-Up

The predicted density (1.236 g/cm³) and boiling point (359 °C) provide distinct handles for engineers designing extraction, distillation, or crystallization unit operations . These values differentiate the compound from the denser 2-phenoxyethanesulfonyl chloride (1.359 g/cm³), influencing solvent selection and equipment specifications .

Application
Selection Property
Validation Focus
Hydrophobic pocket-targeted library synthesis
LogP ~3.2 membrane permeability context
LogP-dependent cellular penetration assay
Sterically discriminating protein labeling
Steric selectivity profile
Off-target reactivity screening in ABPP or chemoproteomics
Multi-step synthesis requiring accurate stoichiometry
98.0% purity specification
Stoichiometry and yield reproducibility verification
Process development scale-up evaluation
Predicted density and boiling point
Experimental physical property confirmation and handling assessment
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